molecular formula C12H15NO4 B119020 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate CAS No. 59721-16-3

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Cat. No.: B119020
CAS No.: 59721-16-3
M. Wt: 237.25 g/mol
InChI Key: QFOYXHSRNCTJOV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is an organic compound that features both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-(Dimethylamino)-2-oxoethanol with 2-(4-hydroxyphenyl)acetic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-oxoethyl 2-(4-methoxyphenyl)acetate
  • 2-(Dimethylamino)-2-oxoethyl 2-(3-hydroxyphenyl)acetate
  • 2-(Dimethylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Uniqueness

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is unique due to the presence of both the dimethylamino and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the dimethylamino group provides basicity and nucleophilicity.

Properties

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYXHSRNCTJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446129
Record name 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59721-16-3
Record name Benzeneacetic acid, 4-hydroxy-, 2-(dimethylamino)-2-oxoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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